molecular formula C14H15N3O2 B12332109 Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-

Cat. No.: B12332109
M. Wt: 257.29 g/mol
InChI Key: WDRFAAPRKVMACK-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, making it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the use of Mannich bases in pyridine under reflux conditions . This reaction leads to the formation of substituted isoxazolopyridines, which can exhibit various biological activities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and techniques to handle large-scale reactions safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole or pyridine rings.

Mechanism of Action

The mechanism of action of isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl- is unique due to its specific substitution pattern and the presence of both isoxazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]-5-methyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C14H15N3O2/c1-17-6-5-11-12(14(17)18)13(16-19-11)10-4-2-3-9(7-10)8-15/h2-4,7H,5-6,8,15H2,1H3

InChI Key

WDRFAAPRKVMACK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C(=NO2)C3=CC=CC(=C3)CN

Origin of Product

United States

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